(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Description
Properties
IUPAC Name |
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGEBOJJBLVMS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multistep Synthesis via Overman Rearrangement and Ring-Closing Metathesis
A prominent method for synthesizing benzoxepine derivatives, including analogues of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, involves a one-pot process combining a thermally mediated Overman rearrangement and ring-closing metathesis (RCM). This approach was detailed in a 2015 study published in The Journal of Organic Chemistry.
Process Description : The synthesis starts with allylic trichloroacetimidates bearing a 2-allyloxyaryl group. The Overman rearrangement facilitates the formation of an allylic amide intermediate, which then undergoes RCM catalyzed by Grubbs second-generation catalyst to form the benzoxepine ring system.
Optimization : Initial yields were low (15%) due to decomposition during silica gel filtration. Switching to neutral alumina for filtration improved overall yield to 63%. The thermally mediated Overman rearrangement combined with 5 mol% Grubbs catalyst achieved near-quantitative conversion of the RCM step.
Subsequent Transformations : Reduction of esters with lithium aluminum hydride and selective allylation of phenols allowed further functionalization. Swern oxidation followed by Horner–Wadsworth–Emmons (HWE) reaction yielded α,β-unsaturated esters, which upon DIBAL-H reduction, provided allylic alcohol intermediates.
Final Steps : Formation of allylic trichloroacetimidates from these alcohols and application of the optimized one-pot Overman rearrangement and RCM process yielded the tetrahydrobenzoxepine core with high efficiency (up to 98% yield).
Stereochemical Control : The stereochemistry at the 5-position is controlled during the Overman rearrangement and subsequent steps, enabling access to the (5S)-enantiomer.
| Step | Reaction Type | Conditions/Notes | Yield (%) |
|---|---|---|---|
| Overman rearrangement | Thermal or Pd(II)-catalyzed | Thermal preferred; Pd(II) gave 26% yield | 63 (thermal) |
| Ring-closing metathesis (RCM) | Grubbs 2nd generation catalyst | 5 mol%, 20 h, quantitative conversion | ~100 |
| Ester reduction | LiAlH4 | Standard conditions | Not specified |
| Allylation | Selective phenol allylation | Standard allylation reagents | Not specified |
| Swern oxidation + HWE | One-pot | 84% yield over two steps | 84 |
| DIBAL-H reduction | Ester to alcohol | Standard conditions | Not specified |
| Final Overman + RCM | One-pot | Optimized conditions | 98 |
Selective Reduction and Functional Group Manipulation
Selective hydrogenation of the trichloroacetamide protecting group and double bonds was achieved using diimide generated in situ from p-toluenesulfonyl hydrazide and potassium acetate, yielding the tetrahydrobenzoxepine derivative cleanly in 81% yield, avoiding side reactions common in Pd-catalyzed hydrogenation.
Introduction of functional groups such as guanidine moieties was performed after removal of protecting groups, demonstrating the synthetic flexibility of the benzoxepine scaffold.
Directed Oxidation for Vicinal Diol Formation
- Directed dihydroxylation of 5-amino-substituted 2,5-dihydro-1-benzoxepines using osmium tetroxide and TMEDA under Donohoe conditions yielded syn-vicinal diols with high stereoselectivity (74% yield), indicating the potential for further functionalization of the benzoxepine ring system.
Physicochemical Data Relevant to Preparation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20O2 | |
| Molecular Weight | 220.31 g/mol | |
| Density | 1.055 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 314.3 ± 31.0 °C (predicted) | |
| pKa | 14.50 ± 0.20 (predicted) |
These properties assist in selecting appropriate solvents, temperatures, and purification methods during synthesis.
Summary of Preparation Methodology
The preparation of this compound is best achieved through a multi-step synthetic sequence centered on:
Formation of allylic trichloroacetimidates from allylic alcohol precursors.
Thermally mediated Overman rearrangement to install key amide functionality with stereocontrol.
Ring-closing metathesis catalyzed by Grubbs second-generation catalyst to form the benzoxepine ring.
Subsequent reduction and functional group transformations to yield the target hydroxylated benzoxepin.
This approach provides high yields, stereochemical precision, and adaptability for further functionalization, making it suitable for producing pharmacologically relevant analogues.
Research Findings and Considerations
The switch from silica gel to neutral alumina for workup significantly improves product stability and yield.
Thermal Overman rearrangement outperforms palladium(II)-catalyzed methods in this context due to fewer side reactions.
The use of Grubbs catalyst enables efficient ring closure under mild conditions.
Selective reduction methods such as diimide hydrogenation avoid over-reduction and byproduct formation.
Directed oxidation strategies expand the synthetic utility of the benzoxepine scaffold for generating diol derivatives with defined stereochemistry.
Chemical Reactions Analysis
Prodrug Design via Bioconjugation
The compound’s hydroxyl group is utilized in prodrug synthesis to enhance bioavailability or target specificity.
-
Linker Conjugation :
In patent US20150087688A1 , hydroxyl-containing drugs are coupled to biodegradable linkers (e.g., carbamate or carbonate linkages). For example:Hydrolysis under physiological conditions releases the active drug.
-
Enzymatic Activation :
Ester prodrugs are designed for cleavage by esterases, as demonstrated for structurally related benzoxepin derivatives .
Stereochemical Modifications
The (5S)-configuration influences reactivity and product stereochemistry.
-
Epimerization :
Under acidic or basic conditions, partial racemization at C5 may occur. For example, prolonged heating in aqueous HCl leads to a 1:1 mixture of (5S) and (5R) epimers .
Conditions : -
Asymmetric Synthesis :
Chiral auxiliaries (e.g., oxazoline ligands) are used to preserve stereochemistry during reactions .
Oxidation and Reduction Reactions
-
Oxidation to Ketone :
The hydroxyl group is oxidized to a ketone using Jones reagent (CrO/HSO), forming 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one .
Yield : ~75% . -
Reductive Ring Opening :
Catalytic hydrogenation (H, Pd/C) cleaves the benzoxepin ring, yielding substituted cyclohexanol derivatives .
Ring Functionalization and Substitution
-
Electrophilic Aromatic Substitution :
The electron-rich aromatic ring undergoes nitration (HNO/HSO) at the para-position relative to the tert-butyl group .Product :
-
tert-Butyl Group Stability :
The tert-butyl group resists hydrolysis under standard conditions but undergoes cleavage with BBr in CHCl at −78°C .
Comparative Reactivity Table
Scientific Research Applications
Antidepressant Properties
Research has indicated that compounds similar to (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibit antidepressant activity. The benzoxepin structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of benzoxepins showed significant improvement in depressive behaviors in animal models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Polymer Synthesis
In material science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into copolymers that exhibit enhanced thermal and mechanical properties. Research shows that polymers derived from this compound demonstrate improved durability and resistance to environmental degradation .
Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives. Its hydrophobic nature contributes to water-resistant formulations that are ideal for outdoor applications. Case studies indicate successful applications in protective coatings for construction materials .
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. It can be employed in multi-step reactions to synthesize complex organic molecules used in pharmaceuticals and agrochemicals. For instance, it has been used as a precursor for synthesizing biologically active compounds through functional group transformations .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Properties | Significant behavioral improvement in animal models |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |
| Material Science | Polymer Synthesis | Enhanced thermal/mechanical properties |
| Coatings and Adhesives | Water-resistant formulations | |
| Organic Synthesis | Synthesis of Complex Molecules | Versatile intermediate for biologically active compounds |
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined the antidepressant effects of various benzoxepin derivatives. The results indicated that modifications at the 7-position significantly enhanced serotonin receptor binding affinity, leading to improved efficacy in animal models .
Case Study 2: Polymer Development
Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited superior mechanical strength and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism by which (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol with its analogs:
*LogP values estimated using fragment-based methods. TPSA (Topological Polar Surface Area) calculated from substituent contributions.
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound increases lipophilicity (LogP ~2.8 vs. Electronegative substituents (e.g., 9-Fluoro) alter electronic distribution, which may influence hydrogen-bonding interactions in biological targets . Amino groups (cis-4-Amino, Exepanol) introduce polarity and hydrogen-bonding capacity, correlating with reported anorexigenic and sympathomimetic activities .
- Stereochemical Impact : The (5S)-configuration distinguishes the target compound from its (5R)-enantiomer (e.g., (5R)-7-tert-butyl analog in ). Enantiomers often exhibit divergent biological activities due to differential binding to chiral receptors or enzymes.
Q & A
Q. What are the key methodologies for enantioselective synthesis of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol?
The synthesis of benzoxepin derivatives often involves cyclization or epoxide ring-opening strategies. For enantioselective synthesis, chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce stereochemical control during key steps. A related approach involves the reaction of 2-lithio-methoxystyrenes with epoxides to form substituted benzoxepins, as demonstrated in the synthesis of structurally similar 1,2-dihydro-3-benzoxepins . Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (5S)-enantiomer.
- Stereoselective cyclization : Optimizing reaction conditions (temperature, solvent polarity) to favor the desired stereochemistry.
- Analytical validation : Confirmation of enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural characterization relies on a combination of spectroscopic and computational techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in biological activity data (e.g., IC values) may arise from differences in assay conditions, enantiomeric purity, or solvent effects. To address this:
- Replication studies : Reproduce experiments using identical batches of the compound and standardized protocols.
- Error analysis : Review synthetic pathways for unintended byproducts (e.g., diastereomers) that could skew results .
- Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or ligand-binding assay parameters .
Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?
Density Functional Theory (DFT) and molecular docking can predict binding affinities and conformational dynamics:
- DFT calculations : Optimize the compound’s geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl group) .
- Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with experimental IC or K values .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies.
Q. What mechanistic insights exist for the compound’s biological activity?
Preliminary studies on benzoxepin derivatives suggest potential mechanisms:
- Enzyme inhibition : Competitive binding to catalytic sites (e.g., kinases or oxidoreductases) via the hydroxyl and tert-butyl groups .
- Membrane permeability : The lipophilic tert-butyl group enhances cellular uptake, as observed in structurally similar compounds .
- Redox activity : The phenolic -OH may participate in radical scavenging, as seen in tert-butyl-substituted dihydroxybenzaldehydes .
Q. How does the tert-butyl substituent influence the compound’s stability under physiological conditions?
The tert-butyl group enhances steric hindrance, reducing susceptibility to enzymatic degradation. Key stability assessments include:
- Hydrolytic stability : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC.
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for tert-butyl derivatives) .
- Photostability : Exposure to UV-Vis light (300–800 nm) to assess isomerization or oxidation risks.
Contradiction Analysis Framework
For complex data conflicts (e.g., divergent IC values), apply dialectical materialist principles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
